molecular formula C9H11N3O5 B5057922 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5057922
M. Wt: 241.20 g/mol
InChI Key: DRRNEHPEZPFYAX-UHFFFAOYSA-N
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Description

3-{[(2-Carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with carboxylic acid and amino carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common route starts with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination or diazomethane (CH₂N₂) for methylation are typical.

Major Products: The major products depend on the specific reactions and conditions but can include various substituted pyrazoles, alcohols, amines, and carboxylic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for biochemical pathways.

Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and amino carbonyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

    3-{[(2-Carboxyethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxyethyl and amino carbonyl groups.

    3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of the carboxyethyl group.

Uniqueness: The uniqueness of 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications in different fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-(2-carboxyethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-12-4-5(9(16)17)7(11-12)8(15)10-3-2-6(13)14/h4H,2-3H2,1H3,(H,10,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRNEHPEZPFYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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